5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative with the molecular formula C₂₄H₂₂F₄N₂O₅S and a molecular weight of 526.50 g/mol . Its structure features:
- A 2-fluorobenzamide core.
- A sulfamoyl bridge linked to a 3,4-dimethoxyphenethyl group.
- An N-(2-(trifluoromethyl)phenyl) substituent.
This compound is structurally optimized for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O5S/c1-34-21-10-7-15(13-22(21)35-2)11-12-29-36(32,33)16-8-9-19(25)17(14-16)23(31)30-20-6-4-3-5-18(20)24(26,27)28/h3-10,13-14,29H,11-12H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHIPQFVQIFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- The target compound has the highest molecular weight due to its 3,4-dimethoxyphenethyl group, which introduces additional oxygen atoms and aromatic bulk.
- Smaller alkyl groups (e.g., butan-2-yl in ) reduce steric hindrance but may decrease target specificity.
- Cyclohexyl and benzyl-ethyl substituents () balance lipophilicity and solubility but lack the electron-donating methoxy groups present in the target compound.
Computational Analysis
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